4'-Bromo-[1,1'-biphenyl]-3-ol
Description
Overview of Substituted Biaryl Compounds in Advanced Organic Synthesis
Substituted biaryl scaffolds are fundamental structural motifs in a vast array of organic molecules, including many natural products, pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comnumberanalytics.comrsc.org The direct linkage of two aromatic rings imparts unique conformational and electronic properties that are often crucial for the biological activity or material function of the molecule. numberanalytics.comfiveable.me Consequently, the development of efficient and selective methods for the synthesis of these compounds, particularly unsymmetrically substituted biaryls, has been a major focus of modern organic synthesis. numberanalytics.com
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, have become indispensable tools for constructing the biaryl bond. numberanalytics.comnih.gov The Suzuki-Miyaura reaction, in particular, is widely utilized due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. fiveable.megre.ac.ukorgsyn.org These methods allow for the precise and controlled assembly of complex biaryl structures from simpler precursors. numberanalytics.com
Rationale for Research on Bromo- and Hydroxy-Substituted Biphenyl (B1667301) Architectures
The strategic incorporation of bromine and hydroxyl functional groups onto a biphenyl framework provides a powerful handle for both tuning the properties of the molecule and for further chemical modification. The hydroxyl group, a hydrogen bond donor and acceptor, can significantly influence a molecule's solubility, melting point, and, crucially, its interactions with biological targets like enzymes and receptors. In medicinal chemistry, hydroxylated biphenyls are explored for a range of potential therapeutic applications. doi.orgfrontiersin.org
The bromine atom serves as a versatile functional group in organic synthesis. nih.gov Its presence on the aromatic ring allows for a variety of subsequent transformations. Most notably, the carbon-bromine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of additional aryl, alkyl, or other functional groups to further elaborate the molecular structure. gre.ac.uk This reactivity makes bromo-substituted biphenyls valuable intermediates in the synthesis of more complex molecules.
Scope and Significance of Investigating 4'-Bromo-[1,1'-biphenyl]-3-ol within the Biphenyl Class
Within the extensive family of functionalized biphenyls, this compound (with the chemical formula C₁₂H₉BrO) stands out as a significant and versatile building block. This specific isomer combines the key features of both a hydroxyl group and a bromine atom, positioned on separate rings of the biphenyl core. This distinct arrangement allows for orthogonal chemical modifications, where one functional group can be reacted selectively while the other remains intact for a subsequent transformation.
The significance of this compound lies in its role as a key intermediate in the synthesis of more complex and high-value molecules. Its structure is a precursor for various compounds with potential applications in medicinal chemistry and materials science. For example, it serves as a foundational component for creating novel enzyme inhibitors and has been used in the synthesis of complex heterocyclic systems. The study of this particular compound provides valuable insights into the reactivity and potential applications of bifunctional biaryl systems, contributing to the broader development of new synthetic methodologies and functional molecules.
Interactive Data Table: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₉BrO | |
| Molecular Weight | 249.10 g/mol | |
| Melting Point | 164-166 °C | chemsrc.comchemicalbook.com |
| Appearance | White to Almost white powder to crystal | chemicalbook.com |
| Solubility | Soluble in water (partly), and methanol | chemicalbook.com |
| pKa (predicted) | 9.2 |
Research Findings on Synthesis and Reactivity
The primary method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This typically involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid in the presence of a base. For instance, coupling 3-hydroxyphenylboronic acid with 1-bromo-4-iodobenzene (B50087) under palladium catalysis can yield the target compound. The reaction conditions are generally mild and offer good yields.
The reactivity of this compound is characterized by the distinct functionalities of its hydroxyl and bromo groups.
Hydroxyl Group Reactions: The phenolic hydroxyl group can undergo standard reactions such as esterification (e.g., with acetic anhydride (B1165640) to form 4'-Bromo-[1,1'-biphenyl]-3-yl acetate) and etherification (e.g., with methyl iodide to form 4'-Bromo-3-methoxybiphenyl).
Bromine Substitution: The carbon-bromine bond is amenable to further cross-coupling reactions. For example, cyanation can be achieved using potassium cyanide with a palladium catalyst to produce 4'-Cyano-[1,1'-biphenyl]-3-ol. It can also be reduced to remove the bromine atom, yielding [1,1'-biphenyl]-3-ol, using hydrogen gas with a palladium on carbon catalyst.
These selective reactions underscore the compound's utility as a versatile synthetic intermediate, allowing for the stepwise construction of complex molecular architectures.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDBHLRGCFHALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization Strategies and Analogue Synthesis Based on 4 Bromo 1,1 Biphenyl 3 Ol
Synthesis of Structurally Modified Biphenylols
Structural modification of the 4'-Bromo-[1,1'-biphenyl]-3-ol core can be systematically achieved through targeted reactions at its hydroxyl and bromo functionalities. These modifications are crucial for developing new compounds with tailored electronic, steric, and physicochemical properties.
Modification at the Hydroxyl Group: The phenolic hydroxyl group is readily derivatized through etherification and esterification reactions.
Etherification: Williamson ether synthesis, involving the deprotonation of the phenol (B47542) with a base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide, is a common method to produce ether derivatives. This allows for the introduction of various alkyl or aryl chains.
Esterification: Reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine or triethylamine, yields the corresponding esters. This strategy is useful for introducing carbonyl-containing moieties.
Modification at the Bromo Group: The bromine atom on the biphenyl (B1667301) scaffold is a key handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. nih.govberkeley.eduorganic-chemistry.org
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds. berkeley.edulibretexts.org It involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orglibretexts.org This strategy allows for the synthesis of complex biaryl and polyaryl systems by replacing the bromine atom with another aryl or heteroaryl group. mdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org It is a fundamental method for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. acsgcipr.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com
Stille Coupling: This reaction couples the aryl bromide with an organotin compound, also catalyzed by palladium, to form a new C-C bond. nih.gov
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling reacts the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.
These reactions can be performed selectively, often leaving the hydroxyl group intact or requiring its temporary protection, thus enabling precise structural modifications.
Creation of Multifunctional Biphenyl Scaffolds
Building upon the derivatization strategies outlined previously, this compound is an excellent starting material for constructing multifunctional scaffolds. These are molecules where different functional groups are strategically placed on the biphenyl core to impart specific, often multiple, properties. The synthesis of such scaffolds relies on the orthogonal reactivity of the hydroxyl and bromo groups.
A typical synthetic sequence might involve:
Protection of the Hydroxyl Group: To prevent interference in subsequent steps, the phenolic hydroxyl is often protected using standard protecting groups (e.g., as a silyl ether or methyl ether).
Functionalization via Cross-Coupling: With the hydroxyl group protected, the bromo position can be modified using reactions like Suzuki or Buchwald-Hartwig coupling to install a desired moiety.
Deprotection and Further Derivatization: The protecting group on the hydroxyl is then removed, and this position can be further functionalized (e.g., by etherification or esterification) with a different group.
This stepwise approach allows for the controlled and selective introduction of diverse functionalities. For example, a Suzuki coupling could introduce a carboxylate-bearing aryl group, while a subsequent etherification at the hydroxyl position could add a long alkyl chain. The resulting molecule would possess both polar (carboxylate) and nonpolar (alkyl chain) regions, creating an amphiphilic scaffold. Such multifunctional biphenyls are of interest in materials science for the development of liquid crystals, in medicinal chemistry as complex pharmacophores, and in coordination chemistry as precursors for bespoke ligands.
Isomeric Bromo-hydroxylated Biphenyl Synthesis
The synthesis of specific isomers of bromo-hydroxylated biphenyls is critical, as the relative positions of the hydroxyl and bromo substituents dramatically influence the molecule's properties. nih.gov Several synthetic methodologies can be employed to achieve regiochemical control.
Cross-Coupling Strategies: The most versatile approach is the Suzuki-Miyaura coupling, where the final substitution pattern is dictated by the starting materials. To synthesize an isomer of this compound, one could couple a suitably substituted bromophenol with a differently substituted boronic acid. For example, coupling 3-bromophenol with 4-bromophenylboronic acid would yield 3,4'-dibromo-[1,1'-biphenyl], which could then be selectively hydroxylated if desired, though direct coupling of a bromo-boronic acid with a bromo-phenol derivative is more direct. The choice of coupling partners provides precise control over the final isomeric structure.
Oxidative Coupling: The oxidative coupling of phenols can be used to form the central biphenyl C-C bond. researchgate.netnih.gov This method involves the oxidation of phenol derivatives to generate phenoxy radicals, which then dimerize. While this can lead to mixtures of products, the use of specific catalysts and directing groups on the phenol starting material can enhance the regioselectivity of the coupling, favoring the formation of a particular isomer. researchgate.net
Directed Ortho-metalation and Functionalization: Starting with a substituted biphenyl, directed ortho-metalation can be used to introduce substituents at specific positions. For example, starting with 3-hydroxybiphenyl, a directing group could be installed on the hydroxyl oxygen, which then directs lithiation (metalation) to the ortho positions (2- or 4-position). Quenching this lithiated intermediate with a bromine source (e.g., Br₂) would install the bromine atom regioselectively.
These methods provide a toolbox for chemists to access a wide array of bromo-hydroxylated biphenyl isomers, each with a unique structural and electronic profile for further investigation and application.
To generate a thorough, informative, and scientifically accurate article as requested, specific research findings and data for each outlined spectroscopic and chromatographic technique are essential. This includes detailed peak listings and spectral assignments for NMR, characteristic absorption bands for FTIR, fragmentation patterns for mass spectrometry, absorption maxima for UV-Vis spectroscopy, and specific separation conditions for HPLC.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the advanced spectroscopic and analytical methodologies for the characterization of this compound at this time.
Advanced Spectroscopic and Analytical Methodologies for Characterization
Chromatographic Separation and Purification Methodologies
Gas Chromatography (GC) Techniques
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. For brominated biphenyls like 4'-Bromo-[1,1'-biphenyl]-3-ol, GC, particularly when coupled with mass spectrometry (GC-MS), is instrumental for identification and quantification.
The analysis of hydroxylated bromobiphenyls by GC-MS often requires derivatization of the hydroxyl group to increase volatility and improve chromatographic peak shape. A common derivatization strategy is methylation, converting the phenol (B47542) to a more volatile methoxy derivative. The electron impact (EI) mass spectra of these derivatives provide distinct fragmentation patterns that help in identifying the positions of the bromine and methoxy substituents on the biphenyl (B1667301) framework nih.gov.
For the separation of brominated compounds, the choice of the GC column is critical. Capillary columns with non-polar or medium-polarity stationary phases are typically employed. The operating conditions, including oven temperature programming, injector temperature, and carrier gas flow rate, must be optimized to achieve good resolution of isomers and prevent thermal degradation.
Key GC-MS Parameters for Analysis of Related Brominated Biphenyls:
| Parameter | Typical Value/Condition |
| GC Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Carrier Gas | Helium |
| Injector Temperature | 250-280 °C |
| Oven Program | Initial temp. 100-150 °C, ramp at 5-10 °C/min to 280-300 °C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI) |
The retention time in GC is influenced by the volatility and polarity of the compound. For brominated biphenyls, retention generally increases with the degree of bromination umich.edu. The position of the hydroxyl group in this compound will also significantly affect its retention characteristics compared to other isomers.
Thin-Layer Chromatography (TLC) and Column Chromatography for Purification
Chromatographic techniques are indispensable for the purification of synthetic organic compounds. Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring reaction progress and determining the appropriate solvent system for larger-scale purification by column chromatography.
For a moderately polar compound like this compound, a silica gel stationary phase is commonly used for both TLC and column chromatography. The choice of the mobile phase (eluent) is crucial for achieving effective separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed. The polarity of the eluent is adjusted to achieve a retention factor (Rf) value in the optimal range of 0.2-0.4 for the desired compound on a TLC plate.
The purification of brominated aromatic compounds often involves the following steps:
TLC Analysis: A small amount of the crude reaction mixture is spotted on a silica gel TLC plate and developed in various solvent systems to identify the optimal eluent for separation.
Column Packing: A glass column is packed with silica gel as a slurry in the chosen non-polar solvent.
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel bed.
Elution: The column is eluted with the optimized solvent system, and fractions are collected sequentially.
Fraction Analysis: The composition of the collected fractions is monitored by TLC to identify and combine the fractions containing the pure this compound.
Illustrative TLC Data for Separation of Biphenyl Derivatives:
| Compound Type | Typical Stationary Phase | Typical Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf Range |
| Non-polar biphenyl | Silica Gel 60 F254 | 9:1 | 0.7 - 0.9 |
| This compound | Silica Gel 60 F254 | 7:3 | 0.3 - 0.5 |
| Polar biphenyl diol | Silica Gel 60 F254 | 1:1 | 0.1 - 0.3 |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal evidence of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.
To perform an X-ray crystallographic analysis of this compound, a single crystal of high quality is required. This is typically achieved by slow crystallization from a suitable solvent or solvent mixture. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Representative Crystallographic Data for a Related Brominated Biphenyl Compound:
| Parameter | 4-bromo-4'-nitrodiphenyl |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 3.84 |
| b (Å) | 9.65 |
| c (Å) | 15.68 |
| β (°) | 97.5 |
| Volume (Å3) | 575.4 |
| Z | 2 |
| Calculated Density (g/cm3) | 1.62 |
| Dihedral Angle between rings (°) | 35 |
The data presented in the table for a related compound illustrates the type of detailed structural information that can be obtained from an X-ray crystallographic study of this compound. Such an analysis would definitively confirm the connectivity of the atoms and provide valuable insights into the solid-state conformation and intermolecular interactions of the molecule.
Theoretical and Computational Studies of 4 Bromo 1,1 Biphenyl 3 Ol and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio methods are instrumental in elucidating the electronic structure and molecular properties of 4'-Bromo-[1,1'-biphenyl]-3-ol and its analogs.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. DFT studies on substituted biphenyls, including brominated and hydroxylated derivatives, provide valuable insights into their geometry, stability, and electronic properties.
Electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack.
The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For a molecule like this compound, the MEP would likely show negative potential around the oxygen atom of the hydroxyl group and the bromine atom, indicating their susceptibility to electrophilic attack, while the hydrogen of the hydroxyl group would exhibit a positive potential.
Table 1: Calculated Electronic Properties of a Representative Brominated Biphenylol Analog using DFT
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
Note: The values in this table are representative examples based on DFT calculations of similar substituted biphenyls and are intended for illustrative purposes.
Ab Initio Methods for Molecular Properties
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for calculating molecular properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate results for certain properties.
For substituted biphenyls, ab initio calculations are particularly useful for determining accurate torsional potentials, which describe the energy changes associated with the rotation around the central carbon-carbon bond connecting the two phenyl rings. These calculations can precisely map the energy landscape, identifying the most stable (lowest energy) conformation and the energy barriers to rotation.
Ab initio calculations are also employed to compute vibrational frequencies. The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For a molecule like this compound, characteristic vibrational modes would include O-H stretching, C-Br stretching, and various aromatic C-H and C-C stretching and bending vibrations.
Table 2: Selected Calculated Vibrational Frequencies for a Biphenyl (B1667301) Analog using Ab Initio Methods
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H Stretch | 3650 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O Stretch | 1250 |
| C-Br Stretch | 650 |
Note: These are typical frequency ranges for the specified vibrational modes and are illustrative.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound and its analogs are crucial for their biological activity and physical properties. Conformational analysis and molecular dynamics simulations are powerful tools to explore these aspects.
Conformational analysis of biphenyl derivatives focuses on the rotational barrier around the inter-ring C-C bond. The size and nature of the substituents on the phenyl rings significantly influence the preferred dihedral angle and the energy barrier for rotation. For instance, bulky substituents in the ortho positions can lead to a large dihedral angle and restricted rotation, a phenomenon known as atropisomerism. In this compound, the hydroxyl and bromo substituents are not in the ortho positions, suggesting a relatively flexible structure with a non-planar conformation being the most stable.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account the influence of the surrounding environment, such as a solvent. By simulating the trajectory of the molecule in a solvent like water, MD can reveal the accessible conformations, the dynamics of the dihedral angle rotation, and the interactions between the solute and solvent molecules. bohrium.com For a hydroxylated biphenyl, MD simulations can highlight the formation and dynamics of hydrogen bonds between the hydroxyl group and water molecules, which can significantly impact its solubility and transport properties.
Reaction Mechanism Elucidation via Computational Chemistry
For hydroxylated biphenyls, a key area of investigation is their role as antioxidants. Computational studies can model the reaction of these compounds with free radicals, such as the hydroxyl radical (•OH). The mechanism of radical scavenging can proceed via different pathways, including hydrogen atom transfer (HAT) from the phenolic hydroxyl group or radical adduct formation (RAF) at the aromatic ring. DFT calculations can determine the activation energies and reaction enthalpies for these different pathways, predicting the most favorable mechanism.
Furthermore, the synthesis of such compounds can be guided by computational insights. For example, the mechanism of cross-coupling reactions, often used to synthesize biphenyl derivatives, can be studied to understand the role of the catalyst and to optimize reaction conditions.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting various spectroscopic data, which are essential for the characterization of molecules.
For this compound and its analogs, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). These calculations provide information on the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in the experimental spectrum. The nature of the electronic transitions, such as π-π* or n-π* transitions, can also be analyzed.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is another important application. By calculating the magnetic shielding tensors of the nuclei in the molecule, computational methods can provide theoretical NMR spectra that can be compared with experimental data to confirm the structure of the compound.
As mentioned in section 6.1.2, the calculation of vibrational frequencies provides theoretical IR and Raman spectra, which are crucial for identifying functional groups and confirming the molecular structure.
Structure-Property Relationship Theoretical Investigations
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. These models are heavily reliant on molecular descriptors derived from computational chemistry.
For brominated and hydroxylated biphenyls, QSAR models can be developed to predict properties such as toxicity, biodegradability, or binding affinity to biological receptors. chemicalbook.com Molecular descriptors used in these models can be categorized as:
Electronic descriptors: HOMO and LUMO energies, dipole moment, partial atomic charges.
Topological descriptors: Molecular connectivity indices, shape indices.
Quantum chemical descriptors: Molecular polarizability, surface area, volume.
By building a statistically robust QSAR model based on a training set of compounds with known activities, the model can then be used to predict the activity of new or untested compounds, such as this compound. This approach is particularly valuable in environmental science and toxicology for assessing the potential risks of chemical compounds. chemicalbook.com
Table 3: Common Molecular Descriptors Used in QSAR/QSPR Studies of Biphenyl Analogs
| Descriptor Type | Examples |
| Electronic | HOMO/LUMO energies, Dipole moment, Mulliken charges |
| Steric | Molecular volume, Surface area, Ovality |
| Topological | Wiener index, Kier & Hall connectivity indices |
| Thermodynamic | Enthalpy of formation, Gibbs free energy |
Applications in Materials Science and Catalysis
Utilization as a Synthetic Intermediate for Complex Organic Molecules
The presence of both a reactive bromine atom and a hydroxyl group makes 4'-Bromo-[1,1'-biphenyl]-3-ol a highly versatile intermediate in organic synthesis. The bromine atom is particularly amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. This allows for the straightforward introduction of a wide array of functional groups and the construction of complex molecular architectures.
For instance, the biphenyl (B1667301) scaffold can be further elaborated by coupling the brominated position with different arylboronic acids, leading to the synthesis of terphenyls and other polyaromatic systems. These larger conjugated systems are of significant interest for their electronic and photophysical properties. Furthermore, the hydroxyl group can be readily converted into other functional groups, such as ethers and esters, or used as a handle for attaching the molecule to a solid support for solid-phase synthesis. This dual reactivity makes this compound a valuable starting material for the synthesis of bioactive molecules and pharmaceutical intermediates, where the biphenyl motif is a common structural feature.
Role in the Development of New Organic Materials
The unique combination of a rigid biphenyl core and reactive functional groups in this compound makes it an ideal precursor for a variety of advanced organic materials.
Precursors for Liquid Crystals and Organic Electronic Materials (e.g., OLEDs, Organic Semiconductors)
Biphenyl derivatives are well-known for their liquid crystalline properties, and this compound serves as a key starting material for the synthesis of new liquid crystal materials. The rigid biphenyl core provides the necessary anisotropy for the formation of liquid crystalline phases, while the functional groups allow for the tuning of properties such as melting point, clearing point, and dielectric anisotropy. For example, the hydroxyl group can be alkylated to introduce flexible side chains, which can influence the mesophase behavior. The bromo group can be replaced with other substituents through cross-coupling reactions to modify the electronic properties of the molecule.
In the field of organic electronics, derivatives of this compound are being explored as precursors for organic light-emitting diodes (OLEDs) and organic semiconductors. The biphenyl unit can be incorporated into larger conjugated systems that act as hole-transporting or emissive materials in OLEDs. The ability to functionalize the molecule at both the bromo and hydroxyl positions allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in organic electronic devices.
Building Blocks for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are a class of porous materials with applications in gas storage, separation, and catalysis. The synthesis of these materials relies on the use of organic linker molecules that coordinate to metal ions. This compound can be transformed into multifunctional carboxylic acid derivatives, which can then serve as linkers for the construction of MOFs.
For example, the bromo and hydroxyl groups can be converted to carboxylic acid groups through a series of chemical transformations. The resulting biphenyl dicarboxylic or tetracarboxylic acid can then be reacted with metal salts to form porous frameworks. The biphenyl unit provides rigidity to the framework, while the number and position of the carboxylic acid groups determine the coordination geometry and the resulting pore structure. The ability to synthesize custom-designed linkers from this compound opens up possibilities for creating new MOFs with tailored properties for specific applications.
Components in Advanced Polymeric Materials (non-biomedical)
The bifunctional nature of this compound also makes it a suitable monomer for the synthesis of advanced polymeric materials through polycondensation reactions. The hydroxyl group and a functional group introduced at the bromo position (e.g., another hydroxyl or an amino group) can react with appropriate comonomers to form high-performance polymers such as polyethers, polyesters, or polyamides.
The rigid biphenyl unit incorporated into the polymer backbone can enhance the thermal stability and mechanical properties of the resulting material. Such polymers could find applications in areas requiring high-performance materials, for example, as engineering plastics or in membrane-based separations. The ability to modify the biphenyl unit prior to polymerization allows for the synthesis of a wide range of functional polymers with tailored properties.
Applications in Catalysis
The development of efficient and selective catalysts is a cornerstone of modern chemistry. Biphenyl-based ligands have proven to be highly effective in a variety of metal-catalyzed reactions.
As Ligands in Metal-Catalyzed Reactions
This compound serves as a valuable precursor for the synthesis of novel phosphine (B1218219) ligands for metal-catalyzed cross-coupling reactions. The bromo group can be readily converted into a phosphine group through a lithiation reaction followed by quenching with a chlorophosphine.
As Precursors for Chiral Catalysts in Asymmetric Synthesis
The quest for highly efficient and selective chiral catalysts is a central theme in modern organic chemistry, driven by the need for enantiomerically pure compounds, particularly in the pharmaceutical industry. Axially chiral biaryl compounds are a cornerstone in the design of these catalysts. This compound serves as a valuable starting material for the synthesis of a variety of chiral ligands, which, when complexed with a metal center, can orchestrate highly enantioselective transformations.
The synthetic utility of this compound lies in the orthogonal reactivity of its hydroxyl and bromo functionalities. The hydroxyl group provides a handle for the introduction of phosphoramidite moieties, a privileged class of ligands in asymmetric catalysis. The synthesis of these ligands typically involves the reaction of the phenolic hydroxyl group with a phosphorus-containing electrophile. The bromine atom, on the other hand, can be utilized in cross-coupling reactions to introduce other functional groups or to create more complex biaryl structures.
While direct examples detailing the synthesis of chiral catalysts specifically from this compound are not extensively documented in readily available literature, the principles of chiral ligand synthesis strongly support its potential. The general strategy involves the initial resolution of the racemic biphenyl to obtain the desired enantiomer. This enantiomerically pure biphenol can then be converted into a phosphoramidite ligand. These ligands are known to be highly effective in a range of asymmetric reactions, including but not limited to, conjugate additions, hydrogenations, and allylic alkylations.
The performance of such catalysts is often evaluated by the enantiomeric excess (ee) of the product, which indicates the degree of stereocontrol exerted by the chiral ligand. The electronic and steric properties of the substituents on the biphenyl backbone play a crucial role in determining the efficacy of the catalyst. The bromo-substituent in this compound can influence the electronic nature of the resulting ligand, which in turn affects the catalytic activity and selectivity.
| Catalyst Type | Precursor | Key Synthetic Step | Potential Asymmetric Applications |
| Phosphoramidite Ligands | This compound | Reaction of the hydroxyl group with a chlorophosphine reagent | Asymmetric conjugate addition, hydrogenation, allylic alkylation |
| Diphosphine Ligands | Derivatives of this compound | Cross-coupling reactions at the bromine position followed by phosphination | Asymmetric hydrogenation, cross-coupling reactions |
Role in Homogeneous and Heterogeneous Catalysis
The versatility of this compound extends beyond the synthesis of chiral catalysts for asymmetric reactions into the broader domains of homogeneous and heterogeneous catalysis.
Homogeneous Catalysis:
In homogeneous catalysis, catalysts and reactants exist in the same phase, typically a liquid solution. Ligands derived from this compound can be used to modify the properties of transition metal catalysts, influencing their solubility, stability, and reactivity. The biphenyl structure provides a robust backbone, and the substituents can be tailored to fine-tune the steric and electronic environment around the metal center.
For instance, phosphine ligands derived from this precursor can be used in various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. The electronic effect of the bromine atom and the potential for hydrogen bonding from the hydroxyl group (or its derivatives) can impact the catalytic cycle, potentially leading to improved yields and selectivities.
Heterogeneous Catalysis:
A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which can be both costly and technically demanding. Immobilizing homogeneous catalysts onto solid supports offers a practical solution, combining the high selectivity and activity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.
This compound is an excellent candidate for the development of heterogeneous catalysts. The hydroxyl and bromo groups provide two distinct anchor points for immobilization onto a variety of solid supports, such as silica, polymers, or magnetic nanoparticles.
For example, the hydroxyl group can be used to form an ether or ester linkage with a functionalized support. Alternatively, the bromine atom can participate in a cross-coupling reaction with a support that has been modified with a suitable coupling partner, such as a boronic acid. This covalent attachment ensures that the catalytically active species is firmly bound to the support, minimizing leaching and allowing for catalyst recycling.
The development of such heterogeneous catalysts is a key area of research aimed at making chemical processes more sustainable and economically viable. The ability to easily recover and reuse the catalyst is particularly important for expensive transition metal catalysts.
| Catalysis Type | Role of this compound Derivative | Key Features | Potential Advantages |
| Homogeneous | Ligand for transition metal complexes | Soluble catalyst, fine-tunable electronic and steric properties | High activity and selectivity |
| Heterogeneous | Precursor for immobilizing catalytic complexes | Covalent attachment to solid supports via hydroxyl or bromo groups | Catalyst recyclability, ease of separation, process sustainability |
Environmental Fate and Abiotic Degradation Pathways
Abiotic Transformation Mechanisms of Halogenated and Hydroxylated Biphenyls
Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For halogenated and hydroxylated biphenyls like 4'-Bromo-[1,1'-biphenyl]-3-ol, the primary abiotic transformation mechanisms involve reactions with highly reactive chemical species and the absorption of light energy. nih.gov These processes can alter the structure of the parent compound, potentially leading to mineralization or the formation of various transformation products. nih.gov
Hydroxyl radicals (•OH) are highly reactive oxidants present in both the atmosphere and aqueous environments. nih.govnist.gov They play a significant role in the degradation of many organic pollutants, including halogenated aromatic compounds. nih.govnih.gov The reaction between hydroxyl radicals and aromatic compounds can proceed through several mechanisms, primarily addition to the aromatic ring or hydrogen abstraction. nist.gov
For aromatic compounds, the addition of the •OH radical to the benzene (B151609) ring is a major pathway. nist.govacs.orgrsc.org This reaction is an electrophilic substitution, forming a hydroxycyclohexadienyl radical intermediate. acs.orgrsc.org In the case of this compound, the presence of both a hydroxyl (-OH) and a bromo (-Br) substituent influences the position of the •OH radical attack. The reaction rate is high, often approaching the diffusion-controlled limit. acs.org
In the atmosphere, the reaction with gaseous •OH radicals is considered a primary removal pathway for compounds like polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs). nih.govsmu.ca This process can lead to the formation of hydroxylated products (OH-PBDEs/OH-PCBs), which have been detected in abiotic environmental samples like rain and surface water. nih.govsmu.canih.gov The atmospheric lifetime of a compound is often determined by its reaction rate with •OH radicals. For instance, the calculated rate constant for the reaction of 2,4,4'-Tribromodiphenyl ether (BDE-28) with •OH radicals is 1.79 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, corresponding to an atmospheric lifetime of about 6.7 days. nih.gov For the related compound, 4'-bromo-(1,1'-biphenyl)-4-ol, a predicted atmospheric hydroxylation rate constant is 8.51 x 10⁻¹¹ cm³/molecule-sec.
In aqueous systems, •OH radicals generated through processes like the photolysis of nitrate ions or Fenton chemistry can also degrade halogenated biphenyls. smu.caepa.gov The reaction typically involves the addition of a hydroxyl group to non-halogenated sites on the aromatic rings. epa.gov The presence of natural organic matter in water can inhibit the reaction rate by scavenging hydroxyl radicals. usgs.gov
| Compound | Phase | Rate Constant (kOH) | Estimated Atmospheric Lifetime |
|---|---|---|---|
| 2,4,4'-Tribromodiphenyl ether (BDE-28) | Atmospheric | 1.79 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ nih.gov | 6.7 days nih.gov |
| 4'-Bromo-[1,1'-biphenyl]-4-ol (Predicted) | Atmospheric | 8.51 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Not specified |
| Benzene | Atmospheric | 1.23 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ mdpi.com | ~11 days |
| Toluene | Atmospheric | 5.63 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ mdpi.com | ~2 days |
Photolysis, or photodegradation, is a process where chemical compounds are broken down by absorbing light energy, particularly ultraviolet (UV) radiation from sunlight. nih.gov This is a known degradation pathway for many halogenated organic compounds, including brominated flame retardants. nih.govnih.govnih.gov The process typically involves the cleavage of the carbon-bromine (C-Br) bond, a mechanism known as reductive debromination. epa.gov
The photodegradation of brominated biphenyls can lead to the formation of less-brominated congeners, which may sometimes be more persistent or toxic than the original compound. nih.gov Studies on various PBDEs have shown that debromination often occurs sequentially, with the photoreactivity of bromine atoms at different positions on the phenyl rings decreasing in the order: ortho > para. epa.gov The number of bromine atoms on the molecule can also influence photoreactivity, with an increasing number of bromines sometimes leading to higher reaction rates. nih.gov
The efficiency of photodegradation is quantified by the quantum yield (Φ), which is the ratio of the number of molecules transformed to the number of photons absorbed. For several brominated flame retardants irradiated in a solvent, quantum yields have been measured to range from 0.05 to 0.27, indicating a significant potential for photochemical transformation. nih.gov The solvent or medium in which the compound is present can also affect the degradation pathway. For example, the degradation mechanism for some polybrominated biphenyls (PBBs) shifts from reductive debromination to an oxidation process when the solvent is changed from methanol to water. rsc.orgresearchgate.net
| Compound | Wavelength (λ) | Half-life (t½) in minutes |
|---|---|---|
| Pentabromobenzyl acrylate (PBBA) | λ₁ (254 nm) | 2.31–71.93 nih.gov |
| λ₂ (280-320 nm) | Data varies with concentration nih.gov | |
| λ₃ (>290 nm) | Data varies with concentration nih.gov | |
| 2,3-dibromopropyl-2,4,6-tribromophenyl ether (PBT) | λ₁ (254 nm) | 3.85–120.40 nih.gov |
| λ₂ (280-320 nm) | Data varies with concentration nih.gov | |
| λ₃ (>290 nm) | Data varies with concentration nih.gov |
Note: Half-lives vary based on the initial concentration of the compound. nih.gov
Adsorption and Sorption Behavior in Environmental Matrices
The transport and fate of organic contaminants in the environment are heavily influenced by their tendency to adsorb to soils and sediments. usgs.gov For hydrophobic compounds like this compound, sorption is a key process that controls their mobility and bioavailability. usgs.govuw.edu.pl Abiotic sorption to soil and sediment components appears to be a primary factor in determining the fate of related compounds like PBDEs. nih.govacs.org
The extent of sorption is often quantified by the soil adsorption coefficient (Kd) or, more commonly, the organic carbon-water partition coefficient (Koc). chemsafetypro.com Koc normalizes the sorption coefficient to the organic carbon content of the soil, as hydrophobic compounds predominantly partition into soil organic matter. chemsafetypro.comnih.govnih.gov A high Koc value indicates strong adsorption to soil and organic matter, resulting in low mobility. chemsafetypro.com Conversely, a low value suggests the compound is more mobile in soil and more likely to leach into groundwater. chemsafetypro.com
Studies on various brominated diphenyl ethers (BDEs) have demonstrated their high sorption affinity to soils. nih.govnih.gov The organic carbon-normalized sorption coefficient (Koc) for 4,4'-dibromodiphenyl ether (BDE-15), for example, was found to be significantly high, indicating strong binding. nih.gov The US Environmental Protection Agency (EPA) predicts a soil adsorption coefficient (Koc) of 1.45 x 10⁴ L/kg for the isomer 4'-bromo-(1,1'-biphenyl)-4-ol, which suggests it is strongly adsorbed by soil and has limited mobility. Given the structural similarity, this compound is expected to exhibit comparable strong sorption behavior. Factors influencing sorption include the properties of the chemical (e.g., hydrophobicity) and the characteristics of the soil, particularly its organic carbon content. nih.govumich.edu
| Compound | Log Koc (L/kg) | Mobility Classification |
|---|---|---|
| 4'-Bromo-[1,1'-biphenyl]-4-ol (Predicted) | 4.16 | Immobile |
| 4,4'-Dibromodiphenyl ether (BDE-15) | >4 (Implied) nih.gov | Immobile nih.gov |
| 2,2',4-Tribromodiphenyl ether (BDE-28) | 5.77–6.59 nih.gov | Immobile nih.gov |
| 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | 6.38–6.96 nih.gov | Immobile nih.gov |
Note: Mobility classification is based on standard Koc value ranges, where Log Koc > 4.5 generally indicates immobile behavior. chemsafetypro.com
Future Research Directions and Challenges
Exploration of Novel Synthetic Routes to 4'-Bromo-[1,1'-biphenyl]-3-ol
While the synthesis of many biphenyl (B1667301) derivatives is well-established, dedicated research into novel and optimized synthetic routes for this compound is a critical area for future exploration. The primary challenge lies in achieving high regioselectivity and yield, avoiding the formation of isomeric byproducts.
Future research could focus on refining transition-metal-catalyzed cross-coupling reactions, which are the most powerful tools for constructing the biaryl bond. wikipedia.org Key areas for investigation include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a leading candidate for the synthesis of this compound. berkeley.eduorganic-chemistry.org Future studies should explore the coupling of (3-hydroxyphenyl)boronic acid with 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene, focusing on the differential reactivity of the halogen atoms to achieve selective coupling. nbinno.com The development of advanced palladium catalysts and ligands will be crucial for improving reaction efficiency and tolerance to the unprotected hydroxyl group. researchgate.netacs.orgmit.edu
Ullmann Reaction: The copper-catalyzed Ullmann coupling offers a classic alternative for biaryl synthesis. wikipedia.orgbyjus.comorganic-chemistry.org Research into modern Ullmann-type reactions, which proceed under milder conditions, could provide a viable pathway. organic-chemistry.org Investigating the coupling of 3-iodophenol (B1680319) with 4-bromophenyl derivatives in the presence of novel copper catalyst systems is a promising avenue. nsf.govnih.gov
Microwave-Assisted Synthesis: The application of microwave irradiation could significantly accelerate reaction times and improve yields for both Suzuki and Ullmann couplings. ijfans.orgmdpi.combohrium.comnih.gov A systematic study comparing conventional heating with microwave-assisted methods for the synthesis of this specific compound would be highly valuable. mdpi.com
Table 1: Comparison of Potential Synthetic Routes for this compound
| Reaction Type | Potential Reactants | Catalyst System | Key Research Focus | Potential Advantages | Potential Challenges |
| Suzuki-Miyaura Coupling | (3-Hydroxyphenyl)boronic acid + 1-Bromo-4-halobenzene | Palladium(0) complexes with phosphine (B1218219) ligands | Optimization of catalyst, base, and solvent; Protecting group strategies for the hydroxyl group. | High functional group tolerance; Mild reaction conditions. berkeley.edunih.gov | Catalyst cost and sensitivity; Potential for side reactions. |
| Ullmann Reaction | 3-Halophenol + 4-Bromophenyl halide | Copper(I) or Copper(0) with ligands | Development of soluble and highly active copper catalysts; Lowering reaction temperatures. | Lower catalyst cost; Different reactivity profile. byjus.com | Harsh reaction conditions; Stoichiometric copper often required. wikipedia.org |
Development of Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization
Future synthetic research on this compound must align with the principles of green chemistry to minimize environmental impact. beilstein-journals.orgjddhs.commanuscriptpoint.com This involves a holistic approach to the entire lifecycle of the compound, from its synthesis to its derivatization and use.
Key areas for development include:
Catalyst Innovation: A primary goal is the development of highly efficient and reusable catalysts. This could involve immobilizing palladium or copper catalysts on solid supports, allowing for easy separation and recycling. ijcea.org
Solvent Selection: Research should focus on replacing traditional organic solvents with greener alternatives such as water, ionic liquids, or bio-based solvents. jddhs.com Performing reactions under solvent-free conditions, potentially assisted by microwave or ball-milling technologies, is another important direction. bohrium.comorganic-chemistry.org
Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control. bohrium.comuc.ptbeilstein-journals.orgmdpi.combeilstein-journals.orgnih.gov Developing a flow process for the synthesis of this compound could lead to a more efficient and sustainable manufacturing process.
Advanced Applications in Emerging Technologies
The unique electronic and structural features of this compound make it a candidate for applications in several emerging technologies. The biphenyl core provides rigidity and conjugation, while the bromo and hydroxyl groups offer sites for tuning the molecule's properties.
Future research should explore its potential in:
Organic Electronics: Brominated biphenyls are used as building blocks for organic light-emitting diodes (OLEDs) and other organic electronic materials. nbinno.com The hydroxyl group on this compound could be used to attach it to surfaces or to tune its electronic properties.
Liquid Crystals: Biphenyl derivatives are a major class of liquid crystals. smolecule.com The specific geometry and polarity of this compound could be exploited in the design of new liquid crystalline materials.
Pharmaceutical Scaffolds: The biphenyl motif is present in numerous pharmaceuticals. The orthogonal functional groups of this compound make it an attractive scaffold for creating libraries of new compounds for drug discovery.
Bridging Theoretical Predictions with Experimental Verification
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before they are synthesized. For this compound, a significant future challenge is to bridge theoretical predictions with experimental results.
Density Functional Theory (DFT) Studies: DFT can be used to calculate key properties such as molecular geometry, electronic structure, and spectroscopic signatures. These predictions can guide synthetic efforts and help in the interpretation of experimental data.
Structure-Property Relationships: A systematic study combining theoretical calculations with the synthesis and characterization of a series of derivatives of this compound would be invaluable for establishing clear structure-property relationships. This would accelerate the discovery of new materials with desired properties.
Methodological Advancements in Characterization and Analysis
As new synthetic routes and applications for this compound are explored, advanced analytical techniques will be required for its characterization and for the analysis of its purity and isomeric composition.
Future research in this area should focus on:
Chromatographic Methods: The development of highly selective High-Performance Liquid Chromatography (HPLC) methods will be essential for separating this compound from its isomers and other impurities. The use of specialized stationary phases, such as those based on biphenyls, could offer enhanced separation capabilities. sielc.com
Spectroscopic Techniques: Detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) will be crucial for confirming the structure of the compound and its derivatives. chemicalbook.comnih.gov Advanced NMR techniques could be used to elucidate the three-dimensional structure and conformation of the molecule.
Isomer Separation: A significant analytical challenge will be the separation and quantification of potential isomers, such as those where the bromine and hydroxyl groups are at different positions. Developing robust analytical methods to ensure isomeric purity is paramount for any potential application. researchgate.net
Table 2: Proposed Analytical Methods for the Characterization of this compound
| Technique | Purpose | Key Parameters to Investigate |
| HPLC | Purity assessment and isomer separation | Stationary phase chemistry (e.g., C18, Biphenyl), mobile phase composition, and detector type. |
| ¹H and ¹³C NMR | Structural elucidation | Chemical shifts, coupling constants, and 2D correlation experiments (e.g., COSY, HSQC). |
| Mass Spectrometry | Molecular weight determination and fragmentation analysis | Ionization method (e.g., ESI, APCI) and high-resolution mass analysis for accurate mass determination. |
| FT-IR Spectroscopy | Identification of functional groups | Characteristic absorption bands for O-H, C-Br, and aromatic C-H and C=C vibrations. |
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the biphenyl scaffold and bromine/oxygen substitution patterns. For instance, the hydroxyl proton appears as a singlet near δ 5.5 ppm, while aromatic protons show splitting consistent with meta-substitution .
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXT software) provides unambiguous confirmation of molecular geometry, bond angles, and intermolecular interactions, particularly for derivatives used in coordination chemistry .
How does the bromine substituent influence the reactivity of this compound in further functionalization?
Advanced
The bromine atom serves as a site-selective handle for cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution. Computational studies (DFT calculations) predict enhanced electrophilicity at the para position relative to bromine, facilitating regioselective modifications. Experimental validation involves comparing reaction rates with non-brominated analogs .
What challenges arise in purifying this compound, and how are they addressed?
Advanced
Challenges include:
- Hydrogen bonding : The phenolic -OH group promotes aggregation, complicating chromatography. Solutions involve derivatization (e.g., silylation) or using polar solvents (MeOH/H₂O) for recrystallization .
- Halogen impurities : Trace brominated byproducts require gradient elution in HPLC or selective extraction .
How is this compound utilized in coordination chemistry?
Advanced
The compound acts as a ligand precursor in organometallic complexes. For example, Schiff base derivatives (e.g., 4-((3-bromo-2-hydroxybenzylidene)amino)-[1,1′-biphenyl]-3-ol) coordinate with diorganotin(IV) centers, forming complexes with potential antitumor activity. Structural analysis via X-ray diffraction confirms octahedral geometry around the metal .
What computational tools predict the electronic properties of this compound?
Q. Advanced
- DFT Calculations : Predict HOMO/LUMO energies to assess redox behavior and nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solubility and aggregation in solvents like DMSO or ethanol, guiding experimental design .
How does this compound compare to fluorinated analogs in material science applications?
Advanced
Fluorinated analogs (e.g., 4'-Fluoro-[1,1'-biphenyl]-3-ol) exhibit enhanced thermal stability and lower dielectric constants, making them preferable in OLEDs. Brominated derivatives, however, offer superior halogen-bonding capabilities for crystal engineering .
What protocols assess the stability of this compound under acidic/basic conditions?
Q. Basic
- pH Stability Studies : Monitor degradation via HPLC under varying pH (1–14). The phenolic group is prone to oxidation at high pH, requiring inert atmospheres for storage .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures, typically >200°C for this compound .
How is this compound integrated into bioactive molecules?
Advanced
Its biphenyl core is incorporated into anticoagulants (e.g., coumarin derivatives) and kinase inhibitors. For example, 3-(3-{4'-Bromo-[1,1'-biphenyl]-4-yl}-3-oxo-1-phenylpropyl)-4-hydroxychromen-2-one shows thrombin inhibition, validated via in vitro assays .
What are the best practices for handling and storing this compound?
Q. Basic
- Storage : In amber vials under nitrogen at –20°C to prevent oxidation.
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. SDS data for 4-bromophenol analogs indicate LD₅₀ > 2000 mg/kg (oral, rat), suggesting moderate toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
